2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0720619
InChI:
InChI=1S/C19H16N2O6/c20-17(23)9-21-13-4-2-1-3-12(13)19(25,18(21)24)8-14(22)11-5-6-15-16(7-11)27-10-26-15/h1-7,25H,8-10H2,(H2,20,23)
SMILES:
C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O
Molecular Formula:
C19H16N2O6
Molecular Weight:
368.3 g/mol
2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
CAS No.:
Cat. No.: VC0720619
Molecular Formula: C19H16N2O6
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O6 |
|---|---|
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | 2-[3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H16N2O6/c20-17(23)9-21-13-4-2-1-3-12(13)19(25,18(21)24)8-14(22)11-5-6-15-16(7-11)27-10-26-15/h1-7,25H,8-10H2,(H2,20,23) |
| Standard InChI Key | GQHISQPDEYJWAS-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator